molecular formula C7H8F2N2O B2443290 4-(2,2-Difluoroethoxy)pyridin-2-amine CAS No. 1566071-01-9

4-(2,2-Difluoroethoxy)pyridin-2-amine

Cat. No. B2443290
CAS RN: 1566071-01-9
M. Wt: 174.151
InChI Key: SBIPGWDNINFFNS-UHFFFAOYSA-N
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Description

“4-(2,2-Difluoroethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1566071-01-9 . It has a molecular weight of 174.15 and its IUPAC name is 4-(2,2-difluoroethoxy)pyridin-2-amine .


Molecular Structure Analysis

The InChI code for “4-(2,2-Difluoroethoxy)pyridin-2-amine” is 1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-11-7(10)3-5/h1-3,6H,4H2,(H2,10,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(2,2-Difluoroethoxy)pyridin-2-amine” is a powder with a molecular weight of 174.15 . Its predicted density is 1.273±0.06 g/cm3 and its predicted boiling point is 294.2±40.0 °C .

Scientific Research Applications

Synthesis of Key Intermediates for Lipid Kinase Inhibitors

Rageot et al. (2019) developed a scalable, rapid, high-yielding synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for various protein kinase inhibitors. This compound is crucial in targeting phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) kinase, which are significant in clinical research for treating diseases. The synthesis avoids sealed vessel amination processes and is adaptable for large-scale production (Rageot et al., 2019).

Development of Pyridine Derivatives

Menichincheri et al. (2003) described a parallel synthesis approach for 4-amino-2,6-dialkylamino-pyridines, starting from 2,6-difluoro-3,5-dichloro-pyridine. This method, applicable to a variety of amines, is notable for its adaptability and mild conditions, making it suitable for combinatorial purposes in research (Menichincheri et al., 2003).

Chemical Behavior in Aprotic Solvents

Deady and Stanborough (1982) investigated the reaction of Pyridin-2-amine 1-oxides with acetylating agents, revealing insights into the kinetics and mechanism in aprotic solvents. This study provides a deeper understanding of the chemical behavior of pyridin-2-amine derivatives, which can be essential in various research applications (Deady & Stanborough, 1982).

Application in Catalysis

Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, including those bearing pyridin-2-amine functionalities, as organocatalysts in asymmetric reactions. This application is especially relevant in green chemistry and technology, highlighting the environmental significance of such compounds (Zlotin, 2015).

Role in Electrocatalysis

Matson et al. (2012) explored the role of 2-pyridyl derivatives, including pyridin-2-amine, in the electrocatalytic reduction of dioxygen. Their findings emphasize the compound's utility in selective oxygen reduction to water, pertinent in electrochemical applications (Matson et al., 2012).

Use in Heterocyclic Systems Synthesis

Yachevskii et al. (2005) discussed the synthesis of fluoroalkyl substituted 4H-pyran-4-ones, including pyridin-2-amine derivatives. This research is significant for the development of heterocyclic systems with potential pharmaceutical applications (Yachevskii et al., 2005).

Catalytic Hydroxylation with H2O2

Ottenbacher, Talsi, and Bryliakov (2020) demonstrated the enantioselective hydroxylation of organic substrates using chiral bis-amine-bis-pyridine Mn complexes. This finding is crucial in catalysis, particularly in producing chiral secondary alcohols (Ottenbacher, Talsi, & Bryliakov, 2020).

Safety and Hazards

The safety information for “4-(2,2-Difluoroethoxy)pyridin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

As a fluoropyridine, “4-(2,2-Difluoroethoxy)pyridin-2-amine” could potentially be used in the development of new pharmaceuticals and agrochemicals . Fluorine-containing compounds are of interest due to their unique physical, chemical, and biological properties .

properties

IUPAC Name

4-(2,2-difluoroethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-1-2-11-7(10)3-5/h1-3,6H,4H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIPGWDNINFFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)pyridin-2-amine

CAS RN

1566071-01-9
Record name 4-(2,2-difluoroethoxy)pyridin-2-amine
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